
Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- is a chemical compound with the molecular formula C14H15N3O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of a 5-nitro-2-thienyl group and a phenylmethyl group attached to the piperazine ring
Métodos De Preparación
The synthesis of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- typically involves the reaction of piperazine with 5-nitro-2-thiophenecarboxaldehyde and benzyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Step 1: Reaction of piperazine with 5-nitro-2-thiophenecarboxaldehyde in the presence of a suitable solvent and catalyst to form an intermediate.
Step 2: The intermediate is then reacted with benzyl chloride under appropriate conditions to yield Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)-.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the sulfur atom in the thienyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- involves its interaction with molecular targets in biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components. The thienyl and phenylmethyl groups may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes. The exact molecular targets and pathways involved in the compound’s effects are still under investigation.
Comparación Con Compuestos Similares
Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- can be compared with other similar compounds, such as:
Piperazine derivatives: Compounds like 1-(2-thienyl)piperazine and 1-(4-nitrophenyl)piperazine share structural similarities with Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)-. the presence of different substituents on the piperazine ring can lead to variations in their chemical and biological properties.
Thienyl compounds: Compounds containing the thienyl group, such as 2-thiophenecarboxaldehyde and 5-nitro-2-thiophenemethanol, have similar chemical reactivity but differ in their overall structure and applications.
The uniqueness of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- lies in its combination of the piperazine ring with both a nitro-thienyl and a phenylmethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
706767-35-3 |
|---|---|
Fórmula molecular |
C15H17N3O2S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-benzyl-4-(5-nitrothiophen-2-yl)piperazine |
InChI |
InChI=1S/C15H17N3O2S/c19-18(20)15-7-6-14(21-15)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Clave InChI |
IAMUKIRZCDUAEK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


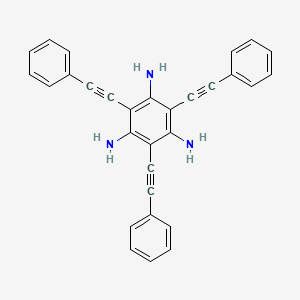
![2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane](/img/structure/B12524022.png)
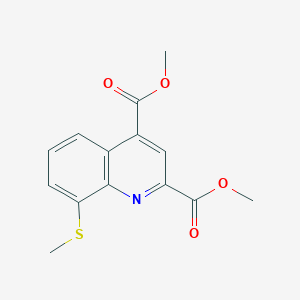
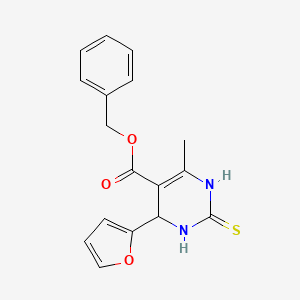
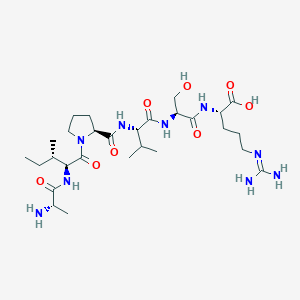
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

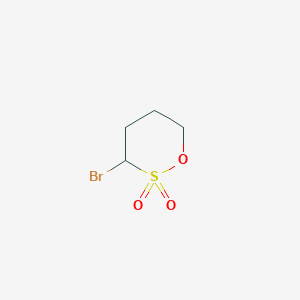
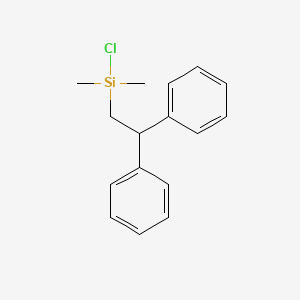
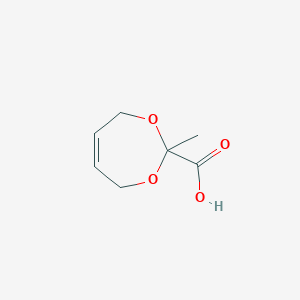
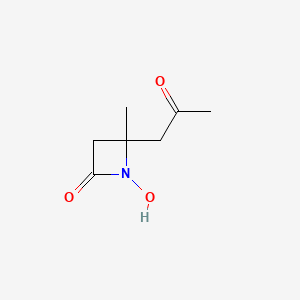
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)
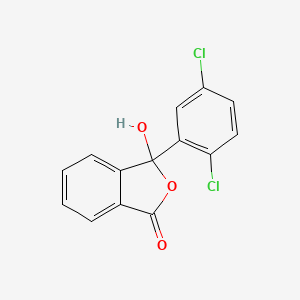
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
